molecular formula C21H26N2O2 B5105855 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine

Cat. No.: B5105855
M. Wt: 338.4 g/mol
InChI Key: FZKGMZQCZNUZJF-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, also known as MCPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine acts as an agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors like 5-HT2B and 5-HT2C. This compound enhances the activity of these receptors, leading to increased serotonin release and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by this compound leads to various biochemical and physiological effects like increased dopamine release, inhibition of norepinephrine release, and modulation of glutamate and GABA neurotransmission. These effects contribute to the anxiogenic and hallucinogenic properties of this compound.

Advantages and Limitations for Lab Experiments

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments like its high potency, selectivity for serotonin receptors, and ability to induce specific physiological and behavioral effects. However, it also has limitations like its potential toxicity and side effects, which can interfere with experimental outcomes.

Future Directions

There are several future directions for the study of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine, including the development of more selective and potent agonists for serotonin receptors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its underlying mechanisms of action. Additionally, further research is needed to understand the potential long-term effects and safety profile of this compound.

Synthesis Methods

The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine involves the reaction of 1-benzylpiperazine with 4-methoxyphenylacetyl chloride and 2-methylphenylacetyl chloride in the presence of a base catalyst like triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

1-[3-(4-methoxyphenyl)propanoyl]-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various neurological disorders like anxiety, depression, and schizophrenia. It has been found to enhance the activity of serotonin receptors in the brain, which plays a crucial role in regulating mood, behavior, and cognition.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-5-3-4-6-20(17)22-13-15-23(16-14-22)21(24)12-9-18-7-10-19(25-2)11-8-18/h3-8,10-11H,9,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKGMZQCZNUZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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